molecular formula C30H47NO4S B1680546 Retapamulin CAS No. 224452-66-8

Retapamulin

Numéro de catalogue B1680546
Numéro CAS: 224452-66-8
Poids moléculaire: 517.8 g/mol
Clé InChI: STZYTFJPGGDRJD-QPCPVAGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Retapamulin is an antibiotic that belongs to the class of medications called antibacterials . It is used to treat impetigo, a skin infection caused by bacteria, in both children and adults . Retapamulin works by killing and stopping the growth of bacteria on the skin .


Synthesis Analysis

Retapamulin is one of the antibiotics developed semi-synthetically . It is a pleuromutilin derivative that shows significant anti-bacterial activity, especially against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pyogenes .


Molecular Structure Analysis

Retapamulin has a molecular formula of C30H47NO4S and a molecular weight of 517.77 g/mol . It is a carbotricyclic compound, a carboxylic ester, and a cyclic ketone .


Chemical Reactions Analysis

Retapamulin is thought to inhibit protein synthesis in bacteria by binding to a specific site on the 50S subunit of the bacterial ribosome . This binding site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center .


Physical And Chemical Properties Analysis

Retapamulin is a semisynthetic pleuromutilin antibiotic . It has a molecular formula of C30H47NO4S and a molecular weight of 517.77 g/mol .

Applications De Recherche Scientifique

1. Mechanism of Action

Retapamulin, a semisynthetic pleuromutilin derivative, is primarily studied for its unique mechanism of action as a topical antibiotic. It exhibits potent activity against susceptible and multidrug-resistant organisms typically found in bacterial skin infections. Research has shown that retapamulin binds with high affinity to the bacterial ribosome, inhibiting ribosomal peptidyl transferase activity. This action differentiates it from other antibiotic classes and may explain its lack of clinically relevant, target-specific cross-resistance with other antibacterials (Yan et al., 2006).

2. Activity Against Resistant Bacteria

Studies have demonstrated retapamulin's efficacy against resistant Gram-positive cocci, such as Staphylococcus aureus and β-hemolytic streptococci. Its activity is notable against subsets of these bacteria that are resistant to other antibiotics like oxacillin, erythromycin, or mupirocin, highlighting its potential as a versatile treatment option in the face of increasing antibiotic resistance (Jones et al., 2006).

3. Metabolism and Drug Development Insights

Research into retapamulin's metabolism revealed its rapid metabolism via various pathways, such as hydroxylation and demethylation. These findings are crucial in developing new pleuromutilin drugs with slower metabolism and prolonged efficacy. Blocking active metabolic sites or combining with cytochrome P450 enzyme inhibitors are suggested strategies for enhancing pleuromutilin drugs' therapeutic profiles (Sun et al., 2018).

4. Efficacy in Clinical Applications

Retapamulin has demonstrated high efficacy in treating skin infections like impetigo, secondarily infected traumatic lesions, and dermatitis. Clinical trials have shown its effectiveness comparable to commonly used oral and topical antibiotics, even against isolates resistant to existing therapies. This highlights retapamulin's potential as a significant addition to the arsenal of topical antibiotics available for clinical use (Parish & Parish, 2008).

5. Resistance Selection and Bacteriological Profile

Retapamulin has a low potential for resistance selection, as indicated by studies on its activity against Staphylococcus aureus and Streptococcus pyogenes. This attribute, combined with its unique mode of action and high potency against common bacteria found in skin infections, makes it a valuable therapeutic option (Kosowska-Shick et al., 2006).

Propriétés

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZYTFJPGGDRJD-FJJJPKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retapamulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.94e-04 g/L
Record name Retapamulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Retapamulin is a bacterial protein synthesis inhibitor belonging to a class of compounds called pleuromutilins. These compounds inhibit the initiation of protein synthesis by binding to a specific site on the 50S subunit of bacterial ribosome (domain V of 23S rRNA). This binding site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center. By virtue of binding to this site, pleuromutilins inhibit peptidyl transfer, block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits.
Record name Retapamulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Retapamulin

CAS RN

224452-66-8
Record name Retapamulin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224452668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retapamulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Retapamulin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETAPAMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MG6O8991R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retapamulin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retapamulin
Reactant of Route 2
Reactant of Route 2
Retapamulin
Reactant of Route 3
Retapamulin
Reactant of Route 4
Retapamulin
Reactant of Route 5
Retapamulin
Reactant of Route 6
Retapamulin

Citations

For This Compound
2,840
Citations
RS Daum, S Kar, P Kirkpatrick - Nature Reviews Drug Discovery, 2007 - nature.com
… Its novel mechanism of action might explain why retapamulin shows … retapamulin ointment in animal infection models10, provided a strong rationale for the development of retapamulin …
Number of citations: 87 www.nature.com
B Boyd, J Castaner - Drugs of the Future, 2006 - access.portico.org
Retapamulin Page 1 Synthesis Reaction of the natural antibiotic pleuromutilin (I) with methane sulfonyl chloride by means of either TEA or DIEA in either CH2Cl2 or methyl isobutyl …
Number of citations: 18 access.portico.org
LPH Yang, SJ Keam - Drugs, 2008 - Springer
… with retapamulin was noninferi-or to that with oral cefalexin, although the efficacy of retapamulin … Retapamulin was well tolerated in both paediatric and adult patients, and the majority of …
Number of citations: 90 link.springer.com
RN Jones, TR Fritsche, HS Sader… - Antimicrobial agents and …, 2006 - Am Soc Microbiol
Retapamulin (SB-275833), the first pleuromutilin to be developed for human topical use, was tested against a selected population of staphylococci and β-hemolytic streptococci. The …
Number of citations: 164 journals.asm.org
NE Scangarella-Oman, RM Shawar… - Expert review of anti …, 2009 - Taylor & Francis
Retapamulin is a new topical pleuromutilin … , retapamulin was noninferior to fusidic acid and oral cefalexin, achieving per-pathogen success rates of 86–99%. Topical retapamulin has a …
Number of citations: 42 www.tandfonline.com
AP Oranje, O Chosidow, S Sacchidanand, G Todd… - Dermatology, 2007 - karger.com
… : Retapamulin is a novel pleuromutilin antibacterial developed for topical use. Objective: To compare the efficacy and safety of retapamulin … study comparing retapamulin with sodium …
Number of citations: 109 karger.com
S Koning, JC Van Der Wouden… - British Journal of …, 2008 - academic.oup.com
… Retapamulin belongs to a newly developed class of … of topical application of retapamulin ointment with topical placebo … Conclusions This study shows that topical retapamulin is effective …
Number of citations: 93 academic.oup.com
MR Jacobs - 2007 - Future Medicine
Retapamulin is a semisynthetic pleuromutilin compound with in vitroactivity against Gram-positive bacteria, no cross-resistance to other classes of antimicrobial agents in current use …
Number of citations: 61 www.futuremedicine.com
R Novak - Drug discovery from natural products, 2012 - books.google.com
… with impetigo, topical retapamulin either was superior … retapamulin with placebo (both applied twice daily for 5 days) enrolled 213 patients with 139 evaluable patients in the retapamulin …
Number of citations: 2 books.google.com
EA Dubois, AF Cohen - British journal of clinical pharmacology, 2010 - ncbi.nlm.nih.gov
Retapamulin specifically binds in the region of the P-site … , retapamulin inhibits the transfer of the developing amino acid chain onto the following tRNA. Other mechanisms of retapamulin …
Number of citations: 10 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.